3-{spiro[3.3]heptan-1-yl}phenol
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Overview
Description
3-{Spiro[3.3]heptan-1-yl}phenol is an organic compound characterized by a unique spirocyclic structure. The compound consists of a phenol group attached to a spiro[3.3]heptane moiety. This structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-{spiro[3.3]heptan-1-yl}phenol typically involves the following steps:
Formation of the Spirocyclic Intermediate: The spiro[3.3]heptane core can be synthesized through a [2+2] cycloaddition reaction between a cyclopropane derivative and an alkene.
Attachment of the Phenol Group: The phenol group can be introduced via a Friedel-Crafts alkylation reaction, where the spirocyclic intermediate reacts with phenol in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The phenol group in this compound can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding cyclohexanol derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated phenols.
Scientific Research Applications
3-{Spiro[3.3]heptan-1-yl}phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{spiro[3.3]heptan-1-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure may enhance its binding affinity and selectivity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
3-{Spiro[3.3]heptan-1-yl}aniline: Similar structure but with an aniline group instead of a phenol group.
3-{Spiro[3.3]heptan-1-yl}methanol: Contains a methanol group instead of a phenol group.
3-{Spiro[3.3]heptan-1-yl}acetophenone: Features an acetophenone group in place of the phenol group.
Uniqueness: 3-{Spiro[3.3]heptan-1-yl}phenol is unique due to its combination of a phenol group and a spirocyclic structure, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
2648966-22-5 |
---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
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